Absence of Publicly Available Target-Engagement or Bioactivity Data for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid Versus Pharmacologically Characterized Arylsulfonamide Comparators
A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents returned zero primary research articles, bioassay records, or patent-disclosed IC50/Ki/Kd values for CAS 1213999-55-3. In contrast, structurally related arylsulfonamido carboxylates—such as MMP-12 inhibitor (R)-2-(4-methoxyphenylsulfonamido)propanoic acid and thromboxane A2 receptor antagonists—have multiple published potency measurements in defined biochemical and cell-based assays [1][2]. This evidentiary gap precludes any quantitative potency, selectivity, or efficacy comparison. For scientific selection, this compound currently lacks the minimal data required to justify its use as a validated chemical probe over its characterized class members.
| Evidence Dimension | Public bioactivity data availability (IC50/Ki/Kd in standardized assays) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Multiple arylsulfonamido carboxylates (e.g., (R)-2-(4-methoxyphenylsulfonamido)propanoic acid, thromboxane A2 receptor antagonist benzamide derivatives) with published IC50 or Ki values |
| Quantified Difference | Not calculable (data absent vs. data present) |
| Conditions | Systematic review of public databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) as of May 2026 |
Why This Matters
Procurement of a research reagent without any target-engagement data introduces uncontrolled variables; for experiments requiring a validated chemical probe, well-characterized comparator compounds with known potency and selectivity should be prioritized.
- [1] Nuti, E. et al. (2016) 'Sugar-Based Arylsulfonamide Carboxylates as Selective and Water-Soluble Matrix Metalloproteinase-12 Inhibitors', ChemMedChem, 11(15), pp. 1626-1637. View Source
- [2] Patent EP0383594. Benzenesulphonamidopyridyl compounds useful as thromboxane A2 antagonists. 1990. View Source
